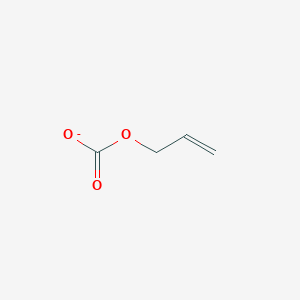
(Carbonic acid allyl)anion
Cat. No. B8316745
M. Wt: 101.08 g/mol
InChI Key: DQRVWGKCDJKPAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04568759
Procedure details


Into a 500-ml flask are placed 36 g of bis(allyl carbonate (0.25 mole) and 100 ml of methanol. This mixture is stirred and cooled in an ice water bath while 80 g of bromine (0.5 mole) is added dropwise. When this reaction is complete, 11 ml of water is added and the mixture stirred while 44 g of a 50 percent aqueous solution of sodium hydroxide (0.55 mole) is added at such a rate so as to maintain reaction temperatures below 55° C. The mixture is then heated to 60° C. for 4 hours and allowed to cool. To this mixture is added 250 ml of water and the resulting water phase is extracted twice with 150-ml portions of methylene chloride. The products are combined and dried over sodium sulfate, filtered and distilled to give a 100 percent conversion of carbonate and 54 percent yield of epibromohydrin. No detectable dibromopropene appeared to be formed.



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name

Name
Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:7])([O-:6])[O:2][CH2:3][CH:4]=[CH2:5].CO.[Br:10]Br.[OH-].[Na+]>O>[C:1](=[O:2])([O-:7])[O-:6].[CH2:5]([CH:4]1[O:2][CH2:3]1)[Br:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC=C)([O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.55 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 500-ml flask are placed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added at such a rate so as
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction temperatures below 55° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting water phase is extracted twice with 150-ml portions of methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(Br)C1CO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
